L-Homophenylalanine tert-Butyl Ester L-Homophenylalanine tert-Butyl Ester
Brand Name: Vulcanchem
CAS No.: 83079-77-0
VCID: VC2808986
InChI: InChI=1S/C14H21NO2.ClH/c1-14(2,3)17-13(16)12(15)10-9-11-7-5-4-6-8-11;/h4-8,12H,9-10,15H2,1-3H3;1H/t12-;/m0./s1
SMILES: CC(C)(C)OC(=O)C(CCC1=CC=CC=C1)N.Cl
Molecular Formula: C14H22ClNO2
Molecular Weight: 271.78 g/mol

L-Homophenylalanine tert-Butyl Ester

CAS No.: 83079-77-0

Cat. No.: VC2808986

Molecular Formula: C14H22ClNO2

Molecular Weight: 271.78 g/mol

* For research use only. Not for human or veterinary use.

L-Homophenylalanine tert-Butyl Ester - 83079-77-0

Specification

CAS No. 83079-77-0
Molecular Formula C14H22ClNO2
Molecular Weight 271.78 g/mol
IUPAC Name tert-butyl (2S)-2-amino-4-phenylbutanoate;hydrochloride
Standard InChI InChI=1S/C14H21NO2.ClH/c1-14(2,3)17-13(16)12(15)10-9-11-7-5-4-6-8-11;/h4-8,12H,9-10,15H2,1-3H3;1H/t12-;/m0./s1
Standard InChI Key ZBJGZYBRHPJMEG-YDALLXLXSA-N
Isomeric SMILES CC(C)(C)OC(=O)[C@H](CCC1=CC=CC=C1)N.Cl
SMILES CC(C)(C)OC(=O)C(CCC1=CC=CC=C1)N.Cl
Canonical SMILES CC(C)(C)OC(=O)C(CCC1=CC=CC=C1)N.Cl

Introduction

Chemical Structure and Properties

Structural Characteristics

L-Homophenylalanine tert-Butyl Ester consists of a homophenylalanine backbone with its carboxylic acid function protected by a tert-butyl group. Unlike standard phenylalanine, homophenylalanine contains an additional methylene group in its side chain, resulting in a three-carbon chain connecting the phenyl ring to the alpha carbon. The tert-butyl ester protection is particularly valuable because of its stability against nucleophilic attack while remaining susceptible to acid-catalyzed hydrolysis.

The compound maintains the L-configuration at the alpha carbon, preserving the stereochemistry essential for biological activity and compatibility with natural peptide systems. The tert-butyl group's steric bulk provides excellent protection against various reagents used in peptide synthesis, making it a preferred protecting group in complex synthetic pathways.

Physical and Chemical Properties

The physical properties of L-Homophenylalanine tert-Butyl Ester can be extrapolated from related compounds. Like other tert-butyl esters of amino acids, it typically exists as a crystalline solid with moderate solubility in organic solvents such as dichloromethane, chloroform, and tert-butyl acetate . The compound is expected to have limited water solubility due to its lipophilic character.

Stability Profile

Table 1: Comparative Stability of Various Ester Protecting Groups

Protecting GroupStability to NucleophilesStability to BasesCleavage ConditionsSteric Bulk
tert-Butyl EsterHighHighStrong acidsHigh
Methyl EsterModerateLowBase hydrolysisLow
Benzyl EsterModerateModerateHydrogenolysisModerate
Allyl EsterHighHighPd(0) catalysisLow

Synthesis Methods

Direct Esterification Approaches

The synthesis of L-Homophenylalanine tert-Butyl Ester can be achieved through several routes, with direct tert-butylation of the free amino acid being particularly efficient. Recent advances in tert-butylation reactions have simplified this process. For instance, treatment with bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate can directly convert free amino acids to their corresponding tert-butyl esters with free amino groups . This methodology is applicable to various amino acids and would likely work effectively for homophenylalanine as well.

Protection Strategy in Multistep Synthesis

In multistep syntheses, the tert-butyl ester protection is typically introduced early to protect the carboxylic acid group while leaving the amino group available for further transformations. The protection is particularly valuable in peptide synthesis, where orthogonal protecting group strategies are essential for controlled sequential reactions.

Table 2: Comparison of tert-Butylation Methods for Amino Acids

MethodReagentsConditionsYield RangeAdvantagesLimitations
Tf₂NH catalysisTf₂NH, tert-butyl acetateRoom temperature, 2-24h68-100%Simple procedure, high yieldsRequires anhydrous conditions
Isobutene methodIsobutene, H₂SO₄Pressure vessel, low temp70-95%Traditional approachRequires special equipment
tert-Butyl trichloroacetimidateTBTA, BF₃·Et₂ODCM, 0°C to rt75-90%Mild conditionsMore expensive reagents
tert-Butanol/DCCtert-Butanol, DCC, DMAPDCM, rt60-85%Common reagentsSide reactions possible

Purification Considerations

Purification of L-Homophenylalanine tert-Butyl Ester typically involves silica gel chromatography using appropriate solvent systems. The protected amino acid typically shows good stability during chromatographic procedures, allowing for high-purity isolation. In some cases, crystallization from suitable solvent systems can provide highly pure material.

Applications in Research and Industry

Peptide Synthesis Applications

Research AreaApplicationsKey BenefitsExamples
Peptide ChemistryBuilding block for modified peptidesAltered conformational propertiesEnzyme inhibitors, hormone analogs
Pharmaceutical R&DIntermediate in drug synthesisExtended binding interactionsNeurological disorder therapeutics
Structural BiologyTool for structure-activity studiesProbes spatial requirements of binding pocketsReceptor-ligand interaction studies
Asymmetric SynthesisChiral building blockSource of defined stereochemistryStereoselective synthetic methods

Biochemical Properties and Effects

Structural Impact in Peptides

When incorporated into peptides, homophenylalanine induces specific conformational changes compared to phenylalanine-containing analogs. The additional methylene group in the side chain increases flexibility while maintaining the aromatic character essential for certain interactions. This structural modification can affect:

  • Peptide secondary structure preferences

  • Binding affinity to target receptors or enzymes

  • Resistance to proteolytic degradation

  • Membrane permeability characteristics

Metabolic Considerations

As a non-proteinogenic amino acid, homophenylalanine is processed differently by biological systems compared to standard amino acids. Peptides containing homophenylalanine often show increased resistance to proteolytic enzymes, potentially extending their biological half-lives. This property makes homophenylalanine-containing peptides attractive candidates for therapeutic development.

Structure-Activity Relationships

Research on phenylalanine derivatives indicates that modifying the amino acid side chain can significantly alter biological activity. By extension, homophenylalanine derivatives offer a platform to develop compounds with specific target interactions and potentially enhanced pharmacological properties.

Table 4: Comparative Properties of Phenylalanine vs. Homophenylalanine Derivatives

PropertyPhenylalanine DerivativesHomophenylalanine DerivativesImpact on Applications
Conformational flexibilityLowerHigherAltered binding profiles
LipophilicityModerateIncreasedEnhanced membrane permeability
Resistance to proteolysisStandardEnhancedImproved in vivo stability
Receptor binding specificityReferenceModifiedDifferent target selectivity
Synthetic accessibilityWell-establishedMore specializedResearch vs. commercial use

Analytical Considerations

Characterization Methods

L-Homophenylalanine tert-Butyl Ester can be characterized using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

  • Mass Spectrometry for molecular weight verification

  • Optical rotation measurements for stereochemical analysis

  • Infrared spectroscopy for functional group identification

Current Research Trends and Future Directions

Emerging Applications

Recent research trends suggest expanding applications for homophenylalanine derivatives, including:

  • Development of peptidomimetic drugs with improved pharmacokinetic properties

  • Design of selective enzyme inhibitors, particularly for proteases involved in disease pathways

  • Creation of peptide-based imaging agents for diagnostic applications

  • Exploration of homophenylalanine-containing peptides as antimicrobial agents

Synthetic Methodology Advancements

Ongoing research aims to develop more efficient and environmentally friendly methods for synthesizing and protecting homophenylalanine. The bis(trifluoromethanesulfonyl)imide-catalyzed tert-butylation represents a significant advancement in this area, offering a simpler and safer approach to preparing tert-butyl esters .

Challenges and Opportunities

Despite its utility, several challenges remain in the widespread application of L-Homophenylalanine tert-Butyl Ester:

  • Cost-effective large-scale synthesis methods

  • Development of green chemistry approaches to reduce environmental impact

  • Exploration of alternative protecting group strategies for specific applications

  • Comprehensive investigation of structure-activity relationships in various biological systems

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